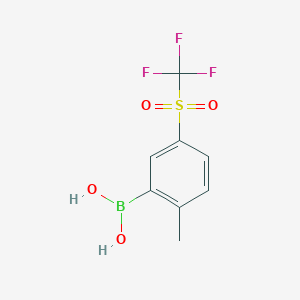

2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-methyl-5-(trifluoromethylsulfonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O4S/c1-5-2-3-6(4-7(5)9(13)14)17(15,16)8(10,11)12/h2-4,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVAJJOEQOUMOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)S(=O)(=O)C(F)(F)F)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675094 | |

| Record name | [2-Methyl-5-(trifluoromethanesulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-49-0 | |

| Record name | B-[2-Methyl-5-[(trifluoromethyl)sulfonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Methyl-5-(trifluoromethanesulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid

Introduction: The Strategic Importance of 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational molecular design. The trifluoromethylsulfonyl (-SO₂CF₃) group, in particular, offers a unique combination of high lipophilicity, strong electron-withdrawing character, and metabolic stability. When appended to a phenylboronic acid scaffold, a versatile building block for palladium-catalyzed cross-coupling reactions, it provides a powerful tool for the synthesis of novel pharmaceuticals and advanced materials.[1][2]

This compound is a prime example of such a strategically functionalized building block. The presence of the methyl group provides a steric and electronic handle to modulate molecular interactions, while the trifluoromethylsulfonyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide presents a comprehensive overview of a plausible and robust synthetic route to this valuable compound, intended for researchers, scientists, and professionals in drug development. The methodologies described are grounded in established chemical principles and supported by relevant literature, providing a practical framework for its preparation.

Proposed Synthetic Pathway: A Multi-step Approach to a Key Building Block

The synthesis of this compound can be envisioned through a multi-step sequence, commencing with a commercially available starting material and proceeding through key intermediates. The overall strategy involves the sequential introduction of the required functional groups onto the aromatic ring, culminating in the final borylation step.

References

An In-depth Technical Guide to 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid, a specialized building block with significant potential in medicinal chemistry and materials science. We will delve into its structural attributes, predicted properties, synthetic considerations, and its pivotal role in modern organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Core Concepts: Understanding this compound

1.1. Chemical Identity and Significance

This compound, identified by the CAS Number 1150114-49-0 , is a highly functionalized arylboronic acid. Its structure is characterized by a phenyl ring substituted with a boronic acid group, a methyl group, and a trifluoromethylsulfonyl group. This unique combination of substituents imparts distinct electronic and steric properties, making it a valuable reagent for the synthesis of complex organic molecules.

1.2. The Influence of Key Functional Groups

The reactivity and utility of this molecule are dictated by the interplay of its functional groups:

-

The Boronic Acid Moiety (-B(OH)₂): This group is the cornerstone of its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a fundamental tool for the formation of carbon-carbon bonds.

-

The Trifluoromethylsulfonyl Group (-SO₂CF₃): As a potent electron-withdrawing group, the trifluoromethylsulfonyl moiety significantly influences the electronic properties of the phenyl ring. This can enhance the reactivity of the boronic acid in certain coupling reactions and can also impart desirable properties such as increased metabolic stability and binding affinity in pharmaceutical candidates.

-

The Methyl Group (-CH₃): The methyl group provides steric bulk and can influence the conformational preferences of the molecule and its derivatives. It can also serve as a point for further chemical modification.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, we can predict its key properties based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1150114-49-0 | Internal Database |

| Molecular Formula | C₈H₈BF₃O₄S | Calculated |

| Molecular Weight | 268.02 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | Analogy |

| pKa | Lower than phenylboronic acid (Predicted) | [1][2] |

2.1. Spectroscopic Characterization (Predicted)

-

¹H NMR: Distinct aromatic proton signals, a singlet for the methyl group protons, and a broad singlet for the boronic acid hydroxyl protons.

-

¹³C NMR: Resonances for the aromatic carbons, the methyl carbon, and a characteristic signal for the carbon attached to the boron atom.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

¹¹B NMR: A single resonance characteristic of a trigonal boronic acid.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns.

Synthetic Pathways and Strategies

The synthesis of functionalized arylboronic acids like this compound typically involves the introduction of the boronic acid moiety onto a pre-functionalized aromatic ring.

3.1. Proposed Retrosynthetic Approach

A plausible synthetic route would start from a commercially available substituted toluene. The key steps would involve the introduction of the trifluoromethylsulfonyl group followed by a directed metallation and borylation sequence.

Caption: Proposed retrosynthetic analysis for this compound.

3.2. Illustrative Synthetic Protocol

-

Sulfonylation: Conversion of a suitable substituted toluene to the corresponding sulfonyl chloride.

-

Trifluoromethylation: Introduction of the trifluoromethyl group onto the sulfonyl chloride.

-

Halogenation: Bromination of the aromatic ring at the desired position.

-

Lithium-Halogen Exchange: Treatment with an organolithium reagent at low temperature to generate an aryllithium species.

-

Borylation: Quenching the aryllithium with a trialkyl borate ester.

-

Hydrolysis: Acidic workup to yield the final boronic acid.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

The Suzuki-Miyaura reaction is a powerful and versatile method for forming C-C bonds, and arylboronic acids are key participants.[3]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

4.1. A General Protocol for Suzuki-Miyaura Coupling

This protocol serves as a robust starting point for employing this compound in a cross-coupling reaction.

Materials:

-

This compound (1.1 equivalents)

-

Aryl halide (or triflate) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[4]

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)

Procedure:

-

To a reaction vessel, add the aryl halide, this compound, and the base.

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent(s) to the vessel.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Ensuring Experimental Integrity: A Self-Validating Approach

To ensure the reliability and reproducibility of synthetic procedures involving this compound, a self-validating experimental design is crucial.

Caption: A logical workflow for a self-validating synthetic protocol.

This workflow emphasizes the importance of verifying the quality of starting materials, actively monitoring the reaction's progress, and rigorously characterizing the final product to ensure its identity and purity.

Conclusion and Future Outlook

This compound represents a valuable and highly functionalized building block for organic synthesis. The presence of the electron-withdrawing trifluoromethylsulfonyl group is expected to confer unique reactivity in cross-coupling reactions and potentially enhance the biological and material properties of its derivatives. While specific applications are still emerging, its structural motifs are highly relevant to the development of novel pharmaceuticals and advanced materials.[5][6][7] Further research into the specific applications of this reagent is warranted and is anticipated to yield exciting discoveries in both academic and industrial settings.

References

Properties of 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid

An In-depth Technical Guide: 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid

This guide provides a comprehensive technical overview of this compound (CAS No. 947533-96-2), a specialized arylboronic acid of significant interest to researchers and professionals in synthetic chemistry and drug development. We will explore its unique structural attributes, physicochemical properties, reactivity, and applications, with a focus on the underlying principles that govern its utility in modern organic synthesis.

Introduction and Strategic Importance

This compound is a bifunctional organic compound featuring a boronic acid moiety ortho to a methyl group and meta to a trifluoromethylsulfonyl group. This specific substitution pattern imparts a unique combination of steric and electronic properties, making it a valuable building block for introducing complex aryl fragments in the synthesis of pharmaceuticals and advanced materials.

The strategic importance of this reagent lies in the synergistic effects of its substituents:

-

Boronic Acid Group (-B(OH)₂): The cornerstone of its reactivity, enabling participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

-

Trifluoromethylsulfonyl Group (-SO₂CF₃): As one of the most powerful electron-withdrawing groups, it significantly modulates the electronic properties of the phenyl ring.[1] This influences reaction kinetics and the properties of the final product.

-

Methyl Group (-CH₃): Positioned ortho to the boronic acid, it introduces steric hindrance that can influence reaction selectivity and the rotational dynamics around the C-B bond.

This guide will dissect these features to provide a field-proven perspective on its application.

Molecular Structure and Physicochemical Properties

Structural Analysis

The molecule's reactivity is a direct consequence of its structure. The sp²-hybridized boron atom possesses an empty p-orbital, rendering it a mild Lewis acid.[2] The trifluoromethylsulfonyl group exerts a strong negative inductive effect (-I), withdrawing electron density from the aromatic ring.[1][3] This deactivation makes the phenyl ring less susceptible to electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution and influences the transmetalation step in cross-coupling reactions.

Caption: Structure of this compound.

Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from its structure and data on analogous compounds. It is expected to be a white to off-white crystalline solid, typical of many phenylboronic acids.[2][4]

| Property | Value | Source |

| CAS Number | 947533-96-2 | [5][6] |

| Molecular Formula | C₈H₈BF₃O₂ | [7] |

| Molecular Weight | 203.96 g/mol | [6] |

| Appearance | White to off-white crystalline powder (expected) | [2][4] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol, THF); poorly soluble in nonpolar solvents (e.g., hexanes). | [2][4] |

| Stability | Hygroscopic; air and moisture sensitive. Can undergo thermal dehydration to form the corresponding boroxine anhydride. | [8][9][10] |

Synthesis and Purification

A common and plausible synthetic route to arylboronic acids involves the reaction of an organometallic intermediate, such as an aryllithium or Grignard reagent, with a trialkyl borate ester, followed by acidic workup.

References

- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]

- 5. 2-Methyl-5-trifluoromethyl-phenylboronic acid | 947533-96-2 [chemicalbook.com]

- 6. 2-Methyl-5-(trifluoromethyl)phenylboronic acid | 947533-96-2 [sigmaaldrich.com]

- 7. ChemTik Products [chemtik.com]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com [carlroth.com]

- 10. hpc-standards.com [hpc-standards.com]

An In-Depth Technical Guide to 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid: A Keystone Building Block in Modern Medicinal Chemistry

Introduction: The Strategic Importance of Fluorinated Boronic Acids in Drug Discovery

In the landscape of modern synthetic and medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic character, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] Among the vast arsenal of fluorinated building blocks, arylboronic acids bearing strongly electron-withdrawing groups are of particular interest. This guide focuses on 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid , a versatile reagent that marries the utility of the boronic acid moiety for carbon-carbon bond formation with the potent electronic effects of the trifluoromethylsulfonyl group.

The trifluoromethylsulfonyl (-SO₂CF₃) group is one of the most powerful electron-withdrawing groups used in medicinal chemistry. Its introduction into a molecular scaffold can significantly impact a compound's acidity, reactivity, and interactions with biological targets.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, from its fundamental properties to its practical application in robust synthetic protocols, with a particular focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective application in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 268.02 g/mol | N/A |

| Molecular Formula | C₈H₈BF₃O₄S | N/A |

| CAS Number | 1150114-49-0 | N/A |

| Appearance | Typically a white to off-white solid | N/A |

| Functional Groups | Boronic acid (-B(OH)₂), Methyl (-CH₃), Trifluoromethylsulfonyl (-SO₂CF₃) | N/A |

Synthetic Rationale and a Plausible Preparative Workflow

While a specific, peer-reviewed synthesis for this compound is not extensively documented in readily available literature, a robust and logical synthetic route can be proposed based on established methodologies for the preparation of arylboronic acids. A highly effective and general approach involves the iridium-catalyzed borylation of a corresponding arene followed by hydrolysis.[4][5]

A plausible synthetic pathway would commence with the commercially available 1-methyl-4-(trifluoromethylsulfonyl)benzene. This starting material would undergo a directed C-H borylation, catalyzed by an iridium complex, with a boron source such as bis(pinacolato)diboron (B₂pin₂). The ortho-directing influence of the methyl group would favor borylation at the C2 position. The resulting boronate ester can then be hydrolyzed under acidic or basic conditions to yield the target this compound.

Caption: A plausible synthetic workflow for this compound.

Experimental Causality: Why this Synthetic Approach is Advantageous

-

C-H Borylation: This modern approach avoids the often harsh conditions required for preparing organometallic reagents (e.g., Grignard or organolithium) from aryl halides, which might not be compatible with the trifluoromethylsulfonyl group.[6]

-

Iridium Catalysis: Iridium catalysts are well-known for their high efficiency and functional group tolerance in C-H activation/borylation reactions.[4]

-

One-Pot Potential: The conversion of the boronate ester to the boronic acid can often be performed in a one-pot sequence, streamlining the synthetic process.[4][5]

Application in Suzuki-Miyaura Cross-Coupling: A Detailed Protocol

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[7] this compound is an excellent substrate for these reactions, allowing for the introduction of the 2-methyl-5-(trifluoromethylsulfonyl)phenyl moiety into a wide range of molecules.

The strong electron-withdrawing nature of the trifluoromethylsulfonyl group renders the boronic acid more Lewis acidic. This can influence the transmetalation step of the catalytic cycle. While electron-withdrawing groups can sometimes slow down this step, careful optimization of the reaction conditions, particularly the choice of base and catalyst system, can lead to high-yielding and efficient couplings.[7] Boronic acids with electron-withdrawing substituents can be more susceptible to protodeboronation under basic conditions, making the choice of a suitable base and reaction temperature critical.[8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol for Suzuki-Miyaura Coupling

The following protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl halides.

Materials:

-

Aryl or heteroaryl halide (1.0 equiv)

-

This compound (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(OAc)₂ with a suitable ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture of DME and water)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the aryl halide, this compound, palladium catalyst, and base.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent the degradation of the palladium(0) catalyst.

-

Solvent Addition: Add the degassed solvent via syringe.

-

Reaction: Stir the mixture at the desired temperature (typically between 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Causality Behind Experimental Choices:

-

Catalyst Selection: For electron-deficient boronic acids, palladium catalysts with electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can be beneficial as they promote the oxidative addition and reductive elimination steps.[8]

-

Base Selection: A moderately strong base like potassium carbonate is often a good starting point. For more challenging couplings, a stronger base like cesium carbonate or potassium phosphate may be required to facilitate the transmetalation step.[9]

-

Solvent System: A mixture of an organic solvent and water is commonly used. Water can aid in the dissolution of the base and facilitate the formation of the active boronate species.

The Role in Drug Development: Crafting the Next Generation of Therapeutics

The 2-methyl-5-(trifluoromethylsulfonyl)phenyl motif is a valuable pharmacophore in drug discovery. The trifluoromethylsulfonyl group can act as a bioisostere for other functional groups, modulate pKa, and engage in specific interactions with protein targets.[10] Biaryl sulfonamides, which can be readily synthesized using this boronic acid, are a class of compounds with a wide range of biological activities and are found in numerous approved drugs and clinical candidates.[11]

The introduction of this specific moiety can:

-

Enhance Metabolic Stability: The C-F bonds in the trifluoromethyl group are exceptionally strong, making the group resistant to metabolic degradation.[1]

-

Increase Lipophilicity: This can improve cell membrane permeability and oral bioavailability.[1]

-

Modulate Acidity: The strong electron-withdrawing nature of the -SO₂CF₃ group can significantly lower the pKa of nearby acidic or basic centers, which can be crucial for target engagement and pharmacokinetic properties.

-

Form Key Interactions: The sulfonyl oxygens can act as hydrogen bond acceptors, contributing to the binding affinity of a drug candidate to its target protein.

Conclusion: A Versatile Tool for Innovation

This compound stands out as a highly valuable and versatile building block for medicinal and materials chemistry. Its unique combination of a reactive boronic acid handle and a potent electron-withdrawing trifluoromethylsulfonyl group provides a powerful tool for the synthesis of novel and complex molecular architectures. A deep understanding of its properties and reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling, empowers researchers to rationally design and efficiently synthesize the next generation of therapeutics and advanced materials.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrevlett.com [chemrevlett.com]

- 10. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid NMR data

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid

Introduction

This compound is a bespoke organoboron compound featuring a trifluoromethylsulfonyl group, a potent electron-withdrawing moiety, and a methyl group, a mild electron-donating group, on a phenylboronic acid scaffold. This substitution pattern creates a unique electronic environment, making multi-nuclear NMR spectroscopy an indispensable tool for its structural elucidation and characterization. This guide provides a comprehensive analysis of the predicted ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra of this molecule, grounded in fundamental principles of NMR spectroscopy. It is intended for researchers and scientists in the fields of medicinal chemistry and materials science, offering both theoretical insights and practical protocols for empirical data acquisition.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on established substituent effects on aromatic systems.[1][2][3][4] The numbering convention used for the assignments is shown in Figure 1.

Figure 1. Structure and numbering of this compound.

Figure 1. Structure and numbering of this compound.

¹H NMR Data (Predicted)

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl group protons. The strong electron-withdrawing nature of the trifluoromethylsulfonyl group is expected to significantly deshield the aromatic protons, shifting them downfield.[3]

| Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Integration |

| H-3 | 8.2 - 8.4 | Doublet (d) | ⁴J = ~2 Hz | 1H |

| H-4 | 7.8 - 8.0 | Doublet of Doublets (dd) | ³J = ~8 Hz, ⁴J = ~2 Hz | 1H |

| H-6 | 7.4 - 7.6 | Doublet (d) | ³J = ~8 Hz | 1H |

| -CH₃ | 2.5 - 2.7 | Singlet (s) | - | 3H |

| -B(OH)₂ | 4.5 - 6.0 | Broad Singlet (br s) | - | 2H |

Rationale: The H-3 proton, being ortho to the strongly electron-withdrawing -SO₂CF₃ group, is expected to be the most deshielded. The H-4 proton will be split by both H-3 and H-6, while the H-6 proton will show a standard ortho coupling.[5][6][7] The boronic acid protons are exchangeable and will likely appear as a broad singlet.

¹³C NMR Data (Predicted)

The ¹³C NMR spectrum will reflect the electronic perturbations of the substituents on the aromatic ring. The carbon atoms directly attached to the electron-withdrawing groups will be shifted downfield.[8][9][10][11]

| Assignment | Predicted δ (ppm) |

| C-1 | ~135 |

| C-2 | ~140 |

| C-3 | ~128 |

| C-4 | ~132 |

| C-5 | ~138 |

| C-6 | ~130 |

| -CH₃ | ~20 |

| -CF₃ | ~120 (quartet) |

Rationale: The carbon bearing the trifluoromethyl group (C-5) and the carbon with the boronic acid (C-1) are expected to be significantly deshielded. The trifluoromethyl carbon itself will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Data (Predicted)

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[12][13][14][15] The trifluoromethyl group in this molecule is expected to produce a single, sharp resonance.

| Assignment | Predicted δ (ppm) | Multiplicity |

| -CF₃ | -60 to -65 | Singlet (s) |

Rationale: The chemical shift of the -CF₃ group is influenced by the electronic environment of the aromatic ring.[16] In the absence of other fluorine atoms, the signal will appear as a singlet.

¹¹B NMR Data (Predicted)

¹¹B NMR is specific for boron-containing compounds. Boronic acids typically exhibit a broad signal due to the quadrupolar nature of the boron nucleus.[17][18][19][20][21][22]

| Assignment | Predicted δ (ppm) | Linewidth |

| -B(OH)₂ | 28 - 33 | Broad |

Rationale: The chemical shift is characteristic of a trigonal planar (sp² hybridized) boronic acid.[17][18] The broadness of the signal is a result of quadrupolar relaxation, which is common for nuclei with a spin greater than 1/2 in an asymmetric environment.[22][23][24][25][26]

Experimental Protocols

Sample Preparation

Meticulous sample preparation is crucial for obtaining high-quality NMR spectra.[27][28][29][30]

-

Analyte Preparation : Weigh approximately 10-20 mg of this compound for ¹H NMR and 30-50 mg for ¹³C NMR.

-

Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the compound. Acetone-d₆ or DMSO-d₆ are good starting points due to their polarity. Ensure the solvent is of high purity and stored over molecular sieves to minimize water content.

-

Dissolution : Dissolve the analyte in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Filtration : Filter the solution through a pipette with a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

-

Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can reference the spectrum to the residual solvent signal.

A streamlined workflow for NMR sample preparation.

Data Acquisition

The following are general parameters for data acquisition on a standard 400 or 500 MHz NMR spectrometer.

-

Instrument Setup : Insert the NMR tube into the spinner turbine and place it in the magnet.

-

Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.[30]

-

Tuning and Matching : Tune and match the probe for the specific nucleus being observed (¹H, ¹³C, ¹⁹F, or ¹¹B).[30]

-

Acquisition Parameters :

-

¹H NMR : 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

¹³C NMR : 1024-4096 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.

-

¹⁹F NMR : 64-128 scans, spectral width of ~100 ppm centered around the expected chemical shift.

-

¹¹B NMR : 2048-8192 scans, spectral width of ~200 ppm.

-

Data Processing

Raw NMR data (Free Induction Decay or FID) must be mathematically processed to generate the final spectrum.[31][32][33][34]

-

Fourier Transformation : The FID, a time-domain signal, is converted into a frequency-domain spectrum using a Fourier transform.[31][33]

-

Apodization : A weighting function (e.g., exponential multiplication) is applied to the FID before Fourier transformation to improve the signal-to-noise ratio or resolution.

-

Phasing : The spectrum is phase-corrected to ensure all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction : The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing : The chemical shift axis is referenced to the internal standard (e.g., TMS at 0 ppm) or the residual solvent signal.

-

Integration : The area under each peak is integrated to determine the relative number of nuclei contributing to the signal.

Key steps in processing raw NMR data.

Conclusion

The predicted multi-nuclear NMR data for this compound provides a robust framework for the structural verification of this compound. The interplay of the electron-donating methyl group and the strongly electron-withdrawing trifluoromethylsulfonyl and boronic acid moieties creates a distinct and interpretable spectral fingerprint across ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectroscopy. By following the detailed experimental protocols outlined in this guide, researchers can confidently acquire and process high-quality NMR data, enabling unambiguous characterization and facilitating further studies in drug development and materials science.

References

- 1. NMR chemical shift prediction of benzenes [stenutz.eu]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. homework.study.com [homework.study.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A convenient and accurate method for predicting 13C chemical shifts in organic molecules | Semantic Scholar [semanticscholar.org]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. biophysics.org [biophysics.org]

- 16. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. par.nsf.gov [par.nsf.gov]

- 19. 11B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 23. A Nuclear Magnetic Resonance and Relaxation Study of Dimethoxyborane - PMC [pmc.ncbi.nlm.nih.gov]

- 24. osti.gov [osti.gov]

- 25. solidstatenmr.org.uk [solidstatenmr.org.uk]

- 26. pubs.acs.org [pubs.acs.org]

- 27. organomation.com [organomation.com]

- 28. sites.bu.edu [sites.bu.edu]

- 29. depts.washington.edu [depts.washington.edu]

- 30. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 31. youtube.com [youtube.com]

- 32. scribd.com [scribd.com]

- 33. cdn.fraserlab.com [cdn.fraserlab.com]

- 34. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

A Technical Guide to 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic Acid: Availability, Application, and Safe Handling for Advanced Research

Abstract

This technical guide provides an in-depth analysis of 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid, a specialized chemical intermediate of significant interest to researchers in medicinal chemistry and materials science. The document details the compound's physicochemical properties, commercial availability, and critical role as a building block in modern synthetic chemistry. A comprehensive, field-proven protocol for its application in Suzuki-Miyaura cross-coupling reactions is presented, complete with a workflow visualization and an explanation of the causal factors behind key experimental steps. Furthermore, this guide consolidates essential safety, handling, and storage information to ensure its proper use in a laboratory setting. The content is tailored for researchers, scientists, and drug development professionals, aiming to serve as a practical resource for leveraging this valuable reagent in complex molecular design and synthesis.

Compound Identification and Physicochemical Properties

This compound is a substituted arylboronic acid. The presence of both a methyl group and a strongly electron-withdrawing trifluoromethylsulfonyl group on the phenyl ring makes it a unique and valuable building block. These substituents modulate the electronic properties and reactivity of the boronic acid moiety, influencing its performance in cross-coupling reactions.

The key identifiers and properties of the compound are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 1150114-49-0 | [1] |

| Molecular Formula | C₈H₈BF₃O₄S | [1] |

| Molecular Weight | 268.02 g/mol | [1] |

| Synonyms | (2-methyl-5-trifluoromethanesulfonylphenyl)boronic acid | [1] |

| Storage Temperature | 2-8°C | [1] |

| InChI Key | WFARXIDYQNIXLI-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC1=CC=C(C=C1B(O)O)S(=O)(=O)C(F)(F)F |

Commercial Availability and Procurement

This compound is classified as a research chemical and is not typically produced in bulk quantities. Its availability is primarily through specialized chemical suppliers that cater to the research and development sector, including pharmaceutical companies, academic institutions, and contract research organizations (CROs).

Procurement is generally on a gram-to-kilogram scale. Due to its specialized nature, lead times may vary, and it is advisable to inquire about stock levels and delivery schedules in advance of planning large-scale synthetic campaigns.

Table of Representative Suppliers:

| Supplier / Platform | CAS Number | Notes |

| ChemicalBook | 1150114-49-0 | A comprehensive resource that lists suppliers and properties for this specific compound.[1] |

| Various R&D Suppliers | 1150114-49-0 | Available through various catalogs of fine chemical providers, often for custom synthesis or on-demand orders. |

Note: Researchers should always request a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the material before use.

Applications in Synthetic Chemistry and Drug Discovery

The utility of boronic acids in pharmaceutical synthesis is well-established, primarily due to their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4] This reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures.[4][5]

The specific structure of this compound offers distinct advantages:

-

Boronic Acid Moiety : This functional group is the active component in Suzuki-Miyaura coupling, allowing for the precise and efficient formation of a biaryl linkage with an aryl halide or triflate.[4]

-

Trifluoromethylsulfonyl Group (-SO₂CF₃) : This is a powerful electron-withdrawing group. Its incorporation into a molecule can significantly enhance metabolic stability, improve binding affinity, and modify lipophilicity and pKa, all of which are critical parameters in drug design.[6] The strategic introduction of trifluoromethyl groups is a widely used tactic in medicinal chemistry to optimize lead compounds.[7][8][9]

-

Methyl Group (-CH₃) : The ortho-methyl group provides steric bulk that can influence the conformation of the final molecule and can serve as a metabolic blocking site, further enhancing the pharmacokinetic profile of a drug candidate.

Given these features, this reagent is an ideal starting material for synthesizing novel compounds in areas such as oncology, neurodegenerative disease, and inflammatory disorders, where fine-tuning molecular properties is paramount.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This section provides a representative, self-validating protocol for the Suzuki-Miyaura cross-coupling reaction using this compound. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To synthesize a biaryl compound by coupling this compound with a generic aryl bromide.

Materials and Reagents:

-

This compound (1.2 equivalents)

-

Aryl Bromide (Ar-Br) (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Solvent System (e.g., Toluene/H₂O or Dioxane/H₂O, typically 4:1 ratio)

-

Schlenk flask or similar reaction vessel

-

Inert gas supply (Nitrogen or Argon)

-

Magnetic stirrer and heating mantle

-

Standard glassware for workup and purification

Step-by-Step Methodology:

-

Vessel Preparation (The "Why"): The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, the entire reaction must be conducted under an inert atmosphere to prevent catalyst degradation and ensure a high yield.

-

Place a stir bar in the Schlenk flask.

-

Flame-dry the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

-

Reagent Addition (The "Why"): The order of addition is important. The solid reagents are added first to the inerted flask before introducing the solvents. The boronic acid is used in slight excess to drive the reaction to completion, accounting for any potential homocoupling or protodeboronation side reactions.

-

To the flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.03 eq).

-

Evacuate and backfill the flask with inert gas again.

-

-

Solvent Degassing and Addition (The "Why"): Solvents contain dissolved oxygen that must be removed. Degassing via sparging with an inert gas is a reliable method to achieve this.

-

Degas the solvent mixture (e.g., Toluene/Water) by bubbling Argon through it for 20-30 minutes.

-

Add the degassed solvent to the reaction flask via cannula or syringe.

-

-

Reaction Execution (The "Why"): Heat is typically required to drive the catalytic cycle. The temperature and time are substrate-dependent and should be monitored for optimal conversion.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Reaction Quench and Workup (The "Why"): Once the starting material is consumed, the reaction is "quenched" to stop it. An aqueous workup is used to remove the inorganic base and salts.

-

Cool the reaction to room temperature.

-

Add deionized water and an organic solvent (e.g., Ethyl Acetate).

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification (The "Why"): The crude product contains residual catalyst and byproducts. Column chromatography is the standard method for isolating the pure biaryl compound.

-

Concentrate the filtered organic solution under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient).

-

Workflow Visualization

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The following information is synthesized from standard safety data sheets.

-

Hazard Identification :

-

Precautionary Statements :

-

P264: Wash hands and any exposed skin thoroughly after handling.[1][12]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1][12][13]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][14]

-

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.[13]

-

Skin Protection : Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.[12]

-

Respiratory Protection : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13][15]

-

-

Storage and Stability :

-

First-Aid Measures :

-

Eye Contact : Immediately flush with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[13]

-

Skin Contact : Wash off immediately with plenty of soap and water.[13][14]

-

Inhalation : Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.[13]

-

Ingestion : Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[12][13]

-

Conclusion

This compound is a highly functionalized building block with significant potential for the synthesis of novel chemical entities in drug discovery and materials science. Its commercial availability through specialized suppliers enables its use in advanced research projects. Understanding its reactivity, particularly in robust protocols such as the Suzuki-Miyaura coupling, allows chemists to harness its full potential. Adherence to strict safety and handling protocols is mandatory to ensure the well-being of laboratory personnel. This guide serves as a foundational resource for the effective and safe utilization of this valuable compound.

References

- 1. This compound | 1150114-49-0 [amp.chemicalbook.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. nbinno.com [nbinno.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Discovery of orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as potent diacylglycerol acyltransferase-1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. par.nsf.gov [par.nsf.gov]

- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. download.basf.com [download.basf.com]

The Enhanced Reactivity of Trifluoromethylsulfonyl-Substituted Phenylboronic Acids: A Technical Guide for Researchers

Introduction: A New Frontier in Cross-Coupling Chemistry

In the landscape of modern synthetic chemistry, the quest for novel building blocks that offer enhanced reactivity, selectivity, and functional group tolerance is perpetual. Among these, arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. While the field is mature, a new class of reagents is gaining traction for its potential to overcome some of the limitations of traditional boronic acids: those bearing the trifluoromethylsulfonyl (SO₂CF₃) group. This powerful electron-withdrawing group imparts unique electronic properties to the phenylboronic acid scaffold, significantly influencing its reactivity and stability. This guide provides an in-depth exploration of the synthesis, properties, and applications of trifluoromethylsulfonyl-substituted phenylboronic acids, offering a technical resource for researchers in drug discovery, materials science, and beyond. The trifluoromethyl group is a cornerstone in medicinal chemistry, known to enhance metabolic stability and binding affinity of drug candidates.[1] The trifluoromethylsulfonyl group, with its even stronger electron-withdrawing nature, is poised to offer even greater advantages in tuning molecular properties.

The Trifluoromethylsulfonyl Group: An Electronic Powerhouse

The trifluoromethylsulfonyl (SO₂CF₃) group is one of the most strongly electron-withdrawing groups known in organic chemistry. Its influence on the reactivity of a phenylboronic acid is profound and multifaceted.

Enhanced Lewis Acidity

The SO₂CF₃ group significantly increases the Lewis acidity of the boronic acid moiety.[2][3] This is a direct consequence of the inductive effect of the SO₂CF₃ group, which pulls electron density away from the boron atom, making it more electrophilic. This enhanced Lewis acidity has several important implications for reactivity:

-

Facilitated Transmetalation: In the Suzuki-Miyaura catalytic cycle, the transmetalation step, where the aryl group is transferred from boron to the palladium center, is often rate-limiting, especially for electron-deficient boronic acids.[4] The increased Lewis acidity of trifluoromethylsulfonyl-substituted phenylboronic acids can accelerate this step, leading to higher reaction rates and yields.

-

Activation of Coupling Partners: The enhanced electrophilicity can also influence the interaction with the base in the reaction mixture, facilitating the formation of the reactive boronate species.

Impact on Stability and Protodeboronation

A common side reaction for boronic acids, particularly electron-deficient ones, is protodeboronation, where the C-B bond is cleaved by a proton source.[5] While the strong electron-withdrawing nature of the SO₂CF₃ group might be expected to increase susceptibility to nucleophilic attack on the boron, it can also stabilize the aryl anion leaving group in certain protodeboronation pathways. However, for aromatic boronic acids bearing electron-withdrawing substituents, acidic conditions can help to stabilize them against certain protodeboronation mechanisms.[5] The stability of trifluoromethyl-substituted phenylboronic acids has been noted to be high, suggesting that their trifluoromethylsulfonyl counterparts may also exhibit good stability under appropriate conditions.[6]

Synthesis of Trifluoromethylsulfonyl-Substituted Phenylboronic Acids

The synthesis of these specialized boronic acids typically involves the introduction of the boronic acid moiety onto a pre-functionalized aromatic ring containing the trifluoromethylsulfonyl group. While specific literature on the synthesis of trifluoromethylsulfonyl phenylboronic acids is not abundant, general methods for the synthesis of arylboronic acids can be adapted.

A plausible synthetic route is outlined below:

Caption: A general synthetic workflow for trifluoromethylsulfonyl phenylboronic acids.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard methods for arylboronic acid synthesis. Researchers should optimize these conditions for their specific substrate.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with the starting aryl bromide (1.0 eq) and anhydrous THF.

-

Organometallic Formation: The solution is cooled to -78 °C, and a solution of n-butyllithium in hexanes (1.1 eq) is added dropwise, maintaining the temperature below -70 °C. The reaction is stirred for 1 hour at this temperature.

-

Borylation: Triisopropyl borate (1.5 eq) is added dropwise at -78 °C. The reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of 2 M HCl at 0 °C. The mixture is stirred for 1-2 hours at room temperature.

-

Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.

Reactivity in Suzuki-Miyaura Cross-Coupling

The primary application of these boronic acids is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures containing the trifluoromethylsulfonyl moiety. These products are of significant interest in medicinal chemistry and materials science due to the unique properties imparted by the SO₂CF₃ group.[7]

Reaction Mechanism and the Role of the SO₂CF₃ Group

The Suzuki-Miyaura coupling follows a well-established catalytic cycle. The electron-withdrawing SO₂CF₃ group is expected to have the most significant impact on the transmetalation step.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The trifluoromethylsulfonyl group on the arylboronic acid (Ar'-B(OH)₂) enhances the electrophilicity of the boron atom, facilitating the transfer of the aryl group to the palladium center in the transmetalation step (C to E).

Comparative Reactivity Data

While specific quantitative data for the relative reactivity of trifluoromethylsulfonyl-substituted phenylboronic acids is scarce in the literature, we can infer their performance based on studies of other electron-deficient boronic acids. For instance, in competitive experiments with differently substituted boronic acids, electron-donating groups on the boronic acid are often preferred.[8] However, the use of appropriate catalytic systems can overcome the challenges associated with electron-deficient coupling partners.

| Substituent on Phenylboronic Acid | Relative Reactivity (Predicted) | Notes |

| 4-OCH₃ | High | Electron-donating group, generally favors transmetalation. |

| 4-H | Moderate | Unsubstituted phenylboronic acid, baseline reactivity. |

| 4-CF₃ | Moderate to Low | Electron-withdrawing group, can be challenging.[4] |

| 4-SO₂CF₃ | Low to Moderate (Highly Catalyst Dependent) | Strongly electron-withdrawing, likely requires optimized catalytic systems. |

This table represents a qualitative prediction based on established principles of Suzuki-Miyaura reactivity. Actual results will vary depending on the specific substrates and reaction conditions.

Recommended Experimental Protocol for Suzuki-Miyaura Coupling

Given the electron-deficient nature of trifluoromethylsulfonyl-substituted phenylboronic acids, a robust catalytic system is recommended. Palladium catalysts with electron-rich and bulky phosphine ligands are often effective for challenging cross-coupling reactions.[9]

-

Reagents and Catalyst Loading:

-

Aryl Halide (1.0 eq)

-

Trifluoromethylsulfonyl-substituted Phenylboronic Acid (1.2-1.5 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)

-

Solvent (e.g., Toluene/Water, Dioxane/Water)

-

-

Reaction Setup: To a reaction vessel, add the aryl halide, trifluoromethylsulfonyl-substituted phenylboronic acid, palladium catalyst, and base.

-

Solvent Addition and Degassing: Add the solvent system and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Applications in Drug Discovery and Materials Science

The introduction of the trifluoromethylsulfonyl group into biaryl scaffolds can have a significant impact on the properties of the resulting molecules.

-

Medicinal Chemistry: The SO₂CF₃ group can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1][7] Its strong electron-withdrawing character can also influence the pKa of nearby functional groups.

-

Materials Science: The incorporation of trifluoromethylsulfonyl-containing units into polymers and organic electronic materials can enhance their thermal stability, chemical resistance, and electronic properties.[10]

Conclusion and Future Outlook

Trifluoromethylsulfonyl-substituted phenylboronic acids represent a promising class of reagents for organic synthesis. Their unique electronic properties, driven by the powerful electron-withdrawing SO₂CF₃ group, offer opportunities to modulate reactivity and access novel chemical space. While the current body of literature on these specific reagents is still developing, the foundational knowledge of electron-deficient boronic acids provides a strong framework for their successful application. Further research into the synthesis, stability, and reactivity of these compounds will undoubtedly expand their utility and solidify their place in the synthetic chemist's toolbox.

References

- 1. mdpi.com [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protodeboronation - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Applications of α-Trifluoromethylated Alkylborons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Stability of 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid

An In-depth Technical Guide to the Stability of 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a specialized organoboron compound with significant potential in synthetic organic chemistry, particularly as a building block in Suzuki-Miyaura cross-coupling reactions for the development of novel pharmaceuticals. The presence of a sterically influencing methyl group and a potent electron-withdrawing trifluoromethylsulfonyl group creates a unique electronic and steric profile. However, the inherent reactivity of the boronic acid moiety presents significant stability challenges that must be understood and managed to ensure reproducibility, purity, and safety in research and manufacturing. This guide provides a comprehensive analysis of the stability profile of this reagent, detailing its primary degradation pathways—hydrolysis, oxidation, and thermal decomposition. We present field-proven protocols for handling and storage, alongside a robust experimental design for conducting forced degradation studies to quantify its stability under various stress conditions.

Introduction: The Synthetic Utility and Stability Challenge

Boronic acids are indispensable reagents in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound is of particular interest due to its functional handles. The trifluoromethylsulfonyl (-SO2CF3) group is a powerful electron-withdrawing moiety and a bioisostere for other functional groups, making it a valuable feature in medicinal chemistry. The ortho-methyl group can influence the conformation of resulting biaryl products.

However, the utility of arylboronic acids is often tempered by their inherent instability. The boron center possesses an empty p-orbital, rendering it susceptible to nucleophilic attack, and the carbon-boron bond is prone to cleavage under various conditions.[1] For this compound, these general liabilities are modulated by its specific substituents, necessitating a detailed stability assessment for its effective use in drug discovery and development pipelines, where understanding potential genotoxic impurities is critical.[2]

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

| Property | Value | Source |

| CAS Number | 1150114-49-0 | [3][4] |

| Molecular Formula | C8H8BF3O4S | [3] |

| Molecular Weight | 268.02 g/mol | [3] |

| Appearance | Typically an off-white to white solid | General knowledge |

| Key Functional Groups | Arylboronic acid, Trifluoromethylsulfonyl, Methyl | [4] |

Core Stability Profile: Key Degradation Pathways

The stability of this compound is primarily dictated by the reactivity of the boronic acid functional group. The principal routes of degradation are hydrolysis, oxidation, and thermal decomposition.

Hydrolytic Instability and Boroxine Formation

A primary degradation pathway for arylboronic acids is dehydration to form cyclic trimeric anhydrides known as boroxines.[5] This is a reversible equilibrium reaction driven by the presence of water. While often used directly in synthesis, the presence of varying amounts of boroxine can complicate stoichiometry and reaction kinetics.[5]

Furthermore, the C-B bond is susceptible to protodeboronation (cleavage by a proton source), particularly under strongly acidic or basic conditions.[2] The strong electron-withdrawing nature of the -SO2CF3 group increases the Lewis acidity of the boron atom, potentially influencing its susceptibility to both hydrolysis and protodeboronation.

Oxidative Degradation

Arylboronic acids are susceptible to oxidative damage, a significant concern in both storage and reaction environments. The mechanism involves attack of an oxidizing agent, such as a reactive oxygen species (ROS), on the electron-deficient boron atom.[1] This is followed by migration of the aryl group from boron to oxygen, forming a labile boronate ester that rapidly hydrolyzes to the corresponding phenol (2-methyl-5-(trifluoromethylsulfonyl)phenol) and boric acid.[1][6] This irreversible degradation pathway is a critical liability, especially in biological contexts or when using oxidants.

Thermal Stability

The trifluoromethylsulfonyl group itself is associated with exceptional thermal stability.[7] However, the boronic acid moiety is the thermally weakest point. Upon heating, the primary degradation route is the loss of water to form the corresponding boroxine. At higher temperatures, thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and boron oxides.[8]

The diagram below illustrates the main degradation pathways originating from the parent compound.

Caption: Potential degradation pathways for the title compound.

Recommended Handling and Storage Protocols

Given the identified stability risks, adherence to strict handling and storage protocols is paramount to preserving the integrity of this compound.

Causality Behind Recommendations:

-

Inert Atmosphere: The requirement for an inert atmosphere (Nitrogen or Argon) directly mitigates the risk of both hydrolysis from atmospheric moisture and oxidation from atmospheric oxygen.

-

Refrigeration: Lower temperatures decrease the rate of all chemical degradation reactions, including the slow conversion to boroxine and potential oxidative processes.

-

Desiccation: Storing over a desiccant or in a dry box actively removes moisture, preventing hydrolysis.

-

Material Incompatibility: Boronic acids are incompatible with strong oxidizing agents, which will cause rapid decomposition.[8] They should also be stored away from strong acids and bases which can catalyze protodeboronation.[2][8]

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Slows kinetic degradation and boroxine formation.[8] |

| Atmosphere | Store under an inert gas (Argon or Nitrogen) | Prevents oxidation and hydrolysis from air/moisture.[8][9] |

| Moisture | Keep container tightly sealed in a dry place | The compound is hygroscopic and susceptible to hydrolysis.[8][9] |

| Light | Store in an opaque or amber vial | Protects against potential photolytic degradation. |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | Prevents rapid chemical decomposition.[8] |

Experimental Design: Forced Degradation (Stress Testing) Protocol

To quantitatively assess stability and identify potential degradants, a forced degradation study is the industry-standard approach. This protocol is self-validating as it includes a control (unstressed sample) and uses a stability-indicating analytical method (e.g., UPLC) capable of resolving the parent compound from its degradation products.

Objective

To determine the degradation profile of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Experimental Workflow

The workflow for a comprehensive stability assessment is outlined below.

Caption: Workflow for a forced degradation stability study.

Detailed Methodology

-

Preparation of Stock Solution: Accurately weigh and dissolve the boronic acid in a suitable organic solvent (e.g., Acetonitrile) to a concentration of 1 mg/mL.

-

Stress Conditions: Aliquot the stock solution (or solid for thermal stress) into separate vials for each condition.

-

Acidic Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C.

-

Basic Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C.

-

Oxidative Stress: Add an equal volume of 3% H₂O₂. Keep at room temperature.

-

Thermal Stress: Place solid material in a vial in a dry oven at 80°C.

-

Photolytic Stress: Expose the solid or solution to light as per ICH Q1B guidelines.

-

Control: Keep a vial of the stock solution refrigerated at 2-8°C.

-

-

Time-Point Analysis: At specified intervals (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each stress condition. Quench the reaction if necessary (e.g., neutralize acid/base samples).

-

Analytical Method: Analyze all samples using a validated stability-indicating UPLC-UV method coupled with a mass spectrometer (MS).

-

Column: C18 reverse-phase column.

-

Mobile Phase: Gradient of water and acetonitrile with 0.1% formic acid.

-

Detection: UV detector (e.g., at 254 nm) and ESI-MS for mass identification.

-

-

Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the time-zero control. Use MS data to propose structures for any new peaks that appear in the chromatograms of stressed samples.

This experimental design provides a robust, quantitative measure of the compound's stability and provides critical insights into its degradation products, which is essential for process development and regulatory filings.

Conclusion

This compound is a valuable synthetic intermediate whose successful application hinges on a thorough understanding of its stability. The boronic acid moiety is susceptible to hydrolysis, oxidation, and protodeboronation. The presence of a strong electron-withdrawing group likely enhances its Lewis acidity, influencing these degradation pathways. By implementing rigorous handling and storage protocols—specifically, maintaining a cold, dry, and inert environment—the integrity of the reagent can be preserved. For critical applications in drug development, conducting forced degradation studies is strongly recommended to quantify stability and characterize potential impurities, ensuring the delivery of safe and effective active pharmaceutical ingredients.

References

- 1. pnas.org [pnas.org]

- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 3. 错误页 [amp.chemicalbook.com]

- 4. 1150114-49-0|(2-Methyl-5-((trifluoromethyl)sulfonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. Stability and safe use strategy of trifluoromethanesulfonyl chloride - Wechem [m.wechemglobal.com]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid

Introduction: Navigating the Challenges of Electron-Deficient Suzuki Coupling Partners

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, has revolutionized the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][3][4]

This guide focuses on a particularly intriguing, yet challenging, substrate: 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid . The presence of the potent electron-withdrawing trifluoromethylsulfonyl (-SO₂CF₃) group significantly alters the electronic properties of the boronic acid. While electron-withdrawing groups on the organohalide coupling partner can facilitate the initial oxidative addition step, their presence on the boronic acid can render it less nucleophilic, potentially impeding the crucial transmetalation step of the catalytic cycle.[2] Furthermore, electron-deficient arylboronic acids are known to be more susceptible to competitive side reactions such as protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom.[5]

Understanding and overcoming these challenges is paramount for researchers and drug development professionals aiming to incorporate the 2-methyl-5-(trifluoromethylsulfonyl)phenyl moiety into their target molecules. This document provides a detailed, field-proven protocol and in-depth discussion designed to empower scientists to successfully employ this valuable building block in their synthetic endeavors.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A firm grasp of the reaction mechanism is essential for rational troubleshooting and optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[6][7][8]

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle initiates with the oxidative addition of an organohalide (R¹-X) to a palladium(0) complex, forming a palladium(II) species.[1][7] This is followed by transmetalation , where the organic group (R²) from the boronic acid is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][10] Finally, reductive elimination occurs, forming the new C-C bond in the biaryl product (R¹-R²) and regenerating the active palladium(0) catalyst, allowing the cycle to continue.[1][7]

Experimental Protocol: Suzuki Coupling of this compound

This protocol is designed as a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl halides.

Materials and Reagents

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst: Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

-

Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Solvent: 1,4-Dioxane and Water (4:1 v/v)

-

Inert gas (Argon or Nitrogen)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Equipment

-

Schlenk flask or round-bottom flask with a condenser

-

Magnetic stirrer and stir bar

-

Oil bath or heating mantle

-

Inert gas line

-

Standard laboratory glassware for workup and purification

-

Thin-layer chromatography (TLC) plates and visualization system (e.g., UV lamp)

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 equivalents).

-

Solvent Addition: Add the degassed solvent mixture (1,4-dioxane:water, 4:1 v/v). The reaction concentration should be approximately 0.1 M with respect to the limiting reagent (the aryl/heteroaryl halide).

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and wash it with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Summary of Recommended Reaction Parameters

| Parameter | Recommended Condition | Rationale & Notes |

| Boronic Acid | 1.1 - 1.5 equivalents | An excess is often used to drive the reaction to completion, especially with potentially unstable boronic acids. |

| Catalyst | Pd(dppf)Cl₂ (2-5 mol%) | This catalyst is known for its effectiveness with a broad range of substrates, including those that are sterically hindered or electronically deactivated.[11] |

| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) | A moderately strong inorganic base is typically required to facilitate transmetalation without causing degradation of sensitive functional groups.[1][6] Cs₂CO₃ is often more effective for challenging couplings. |

| Solvent | Dioxane/Water (4:1) | The aqueous-organic mixture aids in dissolving both the organic reagents and the inorganic base, promoting efficient reaction.[1][12] |

| Temperature | 80 - 100 °C | Elevated temperatures are generally necessary to overcome the activation energy for the oxidative addition and transmetalation steps. |

| Atmosphere | Inert (Argon or Nitrogen) | Essential to protect the Pd(0) active catalyst from oxidation. |

Causality Behind Experimental Choices: A Deeper Dive